molecular formula C25H24O12 B1149810 Isochlorogenic acid A CAS No. 2450-53-5

Isochlorogenic acid A

Cat. No. B1149810
CAS RN: 2450-53-5
M. Wt: 516.45
InChI Key:
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Description

Isochlorogenic acid A is recognized for its anti-inflammatory, hepatoprotective, and antiviral properties. It is a complex mixture of closely related compounds, including 4,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, and 3,5-dicaffeoylquinic acid, among others, showcasing a rich diversity in its molecular structure and composition (Corse, Lundin, & Waiss, 1965).

Synthesis Analysis

The synthesis of this compound involves complex biochemical pathways within plants, leading to the formation of its distinct caffeoylquinic acid structures. A detailed study on the efficient synthesis of chlorogenic acid, a related compound, outlines a methodology that could be analogous to the synthesis pathways of this compound, providing insights into the potential synthetic approaches and the chemical intricacies involved in its production (Sefkow, 2001).

Molecular Structure Analysis

This compound's molecular structure is characterized by the presence of two caffeoyl groups attached to a quinic acid backbone, which significantly contributes to its biological activities. The structural differences among its isomers, such as neochlorogenic acid and cryptochlorogenic acid, impact their absorption, metabolism, and bioactivities, highlighting the importance of the esteryl position on its biological affinity (Tang et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, primarily through its hydroxyl and ester groups, which are susceptible to modifications such as hydrolyzation, hydrogenation, and conjugation. These reactions not only modify its chemical properties but also its pharmacokinetic behavior and bioavailability (Wang et al., 2017).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and optical rotation, are crucial for its extraction, purification, and application in various scientific and therapeutic contexts. These properties are determined by its molecular structure, particularly the configuration and position of the caffeoyl groups on the quinic acid backbone.

Chemical Properties Analysis

This compound exhibits a range of chemical properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, attributed to its phenolic structure. It is capable of scavenging free radicals, modulating lipid metabolism, and inhibiting microbial growth, which are essential for its potential therapeutic applications. Its chemical properties are closely linked to its structural isomers, with differences in bioactivity and affinity depending on the specific isomer and its interaction with biological molecules (Liang & Kitts, 2015).

Scientific Research Applications

  • Metabolism and Identification in Rats : Isochlorogenic acid A, a key component of Duhaldea nervosa, is used in traditional medicine for treating fractures and rheumatoid arthritis. A study identified 33 metabolites of this compound in rat plasma, providing insights into its metabolism and effective forms in vivo (Gong et al., 2020).

  • Hepatoprotective and Antiviral Properties : this compound from Laggera alata has been shown to have significant anti-hepatitis B effects. It improved hepatocyte viability and inhibited hepatitis B virus expressions and replication, suggesting its potential as a treatment for hepatitis B (Hao et al., 2012).

  • Component Identification : Isochlorogenic acid has been identified as a complex mixture of compounds, including 4,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, and 3,5-dicaffeoylquinic acid, which are important for understanding its chemical properties (Corse et al., 1965).

  • Characterization of Metabolites : Another study characterized the metabolites of this compound in rats, identifying 32 metabolites and exploring their pharmacokinetic profiles. This provides a better understanding of its pharmacological and toxicological effects (Wang et al., 2017).

  • Natural UV Photoprotection : this compound has been proposed as a natural sunscreen molecule. It exhibits a trans-cis photoisomerization coordinate, which is crucial for UV photoprotection (Wang et al., 2020).

  • Anti-inflammatory and Apoptosis Promotion : Isochlorogenic acid C, related to this compound, has been found to alleviate inflammation and promote apoptosis in cells, suggesting its potential therapeutic application in inflammatory diseases (Liu et al., 2023).

  • Effects on Cell Proliferation and Apoptosis : A study on MH7A cells showed that this compound inhibits proliferation and migration while promoting apoptosis, indicating its potential in treating conditions involving abnormal cell growth (Liu et al., 2020).

  • Pharmacokinetics in Rats : Pharmacokinetic studies of this compound in rats have been conducted, providing insights into its absorption and bioavailability, which are crucial for its therapeutic application (Cen et al., 2017).

Mechanism of Action

Isochlorogenic acid A, also known as 3,5-Dicaffeoylquinic acid, is a bioactive compound found in various plants. It has been the subject of numerous studies due to its wide range of biological and pharmacological effects .

Target of Action

This compound has been found to target several key proteins and pathways in the body. It has been shown to interact with megakaryocytes (MKs) , which are large cells in the bone marrow that produce platelets . It also targets the HMGB1/TLR4/NF-κB signaling pathway , which plays a crucial role in the progression of liver fibrosis .

Mode of Action

This compound interacts with its targets to bring about changes in cellular function. For instance, it has been found to promote the differentiation and maturation of MKs, leading to an increase in platelet production . In the case of liver fibrosis, it inhibits the HMGB1/TLR4/NF-κB signaling pathway, thereby attenuating the progression of the disease .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to promote melanin synthesis in B16 cells through the β-catenin signal pathway . It also attenuates acute lung injury induced by LPS via the Nf-κB/NLRP3 signaling pathway .

Pharmacokinetics

The metabolic process of this compound has been studied in detail, conforming to be linear dynamics . This clear understanding of its pharmacokinetics offers a solid foundation for its research and development.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, it has been found to substantially enhance the differentiation and maturation of MKs, leading to a notable increase in platelet production . It also has a significant therapeutic effect on radiation-induced thrombocytopenia (RIT) mice . In the context of liver fibrosis, it has been shown to attenuate the progression of the disease .

properties

IUPAC Name

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBCHWVBQOTNZ-RDJMKVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424282
Record name Isochlorogenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89919-62-0, 2450-53-5
Record name 3,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isochlorogenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isochlorogenic acid A
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Record name 3,5-di-O-caffeoylquinic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DI-O-CAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
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